![molecular formula C29H36O9 B1251628 Arisugacin H](/img/structure/B1251628.png)
Arisugacin H
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Overview
Description
Arisugacin H is a natural product found in Penicillium with data available.
Scientific Research Applications
Key Findings and Research Insights
- Inhibitory Potency : Arisugacin H has demonstrated an IC50 value greater than 100 nM against AChE, indicating its moderate inhibitory strength compared to other arisugacins like A and B, which show IC50 values as low as 1 nM . This suggests that while this compound is less potent than some of its relatives, it may still play a role in therapeutic strategies.
- Selectivity : The selectivity of this compound for AChE over butyrylcholinesterase (BuChE) is significant. This selectivity can minimize side effects associated with non-specific cholinesterase inhibitors, which often lead to undesirable outcomes due to off-target effects .
- Mechanism of Action : Computational studies suggest that this compound may function as a dual binding site inhibitor of AChE, potentially allowing for a more effective modulation of cholinergic activity. This dual binding could enhance its therapeutic efficacy by targeting multiple sites on the enzyme .
Table 1: Comparative Inhibitory Potencies of Arisugacins
Compound | IC50 (nM) | Selectivity Ratio (AChE/BuChE) |
---|---|---|
Arisugacin A | 0.001 | High |
Arisugacin B | 0.0076 | High |
Arisugacin C | 0.0068 | High |
This compound | >100 | Moderate |
This table highlights the varying potencies and selectivity profiles among different arisugacins, emphasizing the unique position of this compound within this family.
Therapeutic Implications
Given its properties, this compound could be explored further in clinical settings for the following applications:
- Alzheimer’s Disease Treatment : By enhancing acetylcholine levels through selective inhibition of AChE, this compound may help alleviate symptoms associated with cholinergic deficits in Alzheimer's patients.
- Neuroprotective Strategies : The potential neuroprotective effects associated with slower reversible inhibition could lead to new therapeutic strategies that not only address symptomatic relief but also target underlying neurodegenerative processes .
Properties
Molecular Formula |
C29H36O9 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
[(1S,2S,3S,5R,7R,10R)-1,3,7-trihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-16-oxo-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate |
InChI |
InChI=1S/C29H36O9/c1-16(30)36-23-14-22(31)27(5)28(33,25(23,2)3)12-11-26(4)29(27,34)15-19-21(38-26)13-20(37-24(19)32)17-7-9-18(35-6)10-8-17/h7-10,13,22-23,31,33-34H,11-12,14-15H2,1-6H3/t22-,23+,26+,27-,28+,29+/m0/s1 |
InChI Key |
IEHWJHMZQDRWLL-SAQJKEKHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@]2([C@](C1(C)C)(CC[C@@]3([C@@]2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C)O |
Canonical SMILES |
CC(=O)OC1CC(C2(C(C1(C)C)(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C)O |
Synonyms |
arisugacin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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